molecular formula C20H24N2O6 B12541913 3,3'-Dinitro-4,4'-bis(propoxymethyl)-1,1'-biphenyl CAS No. 827340-49-8

3,3'-Dinitro-4,4'-bis(propoxymethyl)-1,1'-biphenyl

Cat. No.: B12541913
CAS No.: 827340-49-8
M. Wt: 388.4 g/mol
InChI Key: IRPTWVCAQNTGOF-UHFFFAOYSA-N
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Description

3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphenyl is a complex organic compound characterized by the presence of nitro groups and propoxymethyl substituents on a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphenyl typically involves the nitration of a biphenyl precursor followed by the introduction of propoxymethyl groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphenyl may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The subsequent introduction of propoxymethyl groups can be achieved through alkylation reactions using appropriate alkylating agents under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The propoxymethyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups replacing the propoxymethyl groups.

Scientific Research Applications

3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphenyl has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphenyl involves its interaction with molecular targets through its nitro and propoxymethyl groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The nitro groups can participate in redox reactions, while the propoxymethyl groups can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dinitro-4,4’-bis(dimethylamino)benzophenone: Another nitro-substituted biphenyl derivative with different substituents.

    3,3’-Dinitro-4,4’-bis(2,4-dinitrophenoxy)biphenyl: A compound with additional nitro groups and phenoxy substituents.

    3,3’-Dinitro-4,4’-bis(4-hydroxyphenylazo)biphenyl: A biphenyl derivative with hydroxyphenylazo groups.

Uniqueness

3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphenyl is unique due to the presence of propoxymethyl groups, which can significantly influence its chemical properties and potential applications. The combination of nitro and propoxymethyl groups provides a distinct set of reactivity and solubility characteristics that differentiate it from other similar compounds.

Properties

CAS No.

827340-49-8

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

2-nitro-4-[3-nitro-4-(propoxymethyl)phenyl]-1-(propoxymethyl)benzene

InChI

InChI=1S/C20H24N2O6/c1-3-9-27-13-17-7-5-15(11-19(17)21(23)24)16-6-8-18(14-28-10-4-2)20(12-16)22(25)26/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3

InChI Key

IRPTWVCAQNTGOF-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=C(C=C(C=C1)C2=CC(=C(C=C2)COCCC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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